(2R,3R)-1-(tert-butoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid
Description
“(2R,3R)-1-(tert-Butoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid” (CAS: 210420-48-7) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a phenyl substituent at the C3 position. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes, while the phenyl group contributes to steric and electronic effects critical for molecular interactions in drug design or catalysis. Its stereochemistry (2R,3R) is pivotal for biological activity, as enantiomeric forms often exhibit divergent pharmacological properties .
This compound is commonly utilized as a building block in peptide synthesis and medicinal chemistry, particularly for developing protease inhibitors or chiral ligands. Its structural rigidity and functional groups make it valuable for studying conformational constraints in bioactive molecules.
Properties
IUPAC Name |
(2R,3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-9-12(13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVFMMJOXRYVKX-CHWSQXEVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1-(tert-butoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.
Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where a suitable phenylating agent reacts with the pyrrolidine ring.
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-1-(tert-butoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or to reduce other functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the pyrrolidine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like alkyl halides or aryl halides can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H21NO4
- Molecular Weight : 291.34 g/mol
- IUPAC Name : (2R,3R)-1-(tert-butoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid
- CAS Number : 1426559-87-6
The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a phenyl substituent, which enhances its reactivity and interaction with biological systems.
Organic Synthesis
This compound is primarily used as a chiral building block in organic synthesis. Its ability to undergo various chemical transformations makes it suitable for the synthesis of complex organic molecules. Key applications include:
- Asymmetric Synthesis : The compound is utilized in the asymmetric synthesis of amino acids and other biologically active compounds due to its chirality.
- Intermediate for Pharmaceuticals : It serves as an intermediate in the synthesis of pharmaceuticals targeting various diseases, particularly neurological and cardiovascular conditions .
Medicinal Chemistry
In medicinal chemistry, this compound is significant for developing new therapeutic agents. Its applications include:
- Enzyme Inhibitors : It is involved in synthesizing enzyme inhibitors that can modulate biological pathways, making it valuable in drug discovery .
- Receptor Agonists : The compound's structure allows it to interact with specific receptors, leading to the development of receptor agonists used in various therapeutic areas .
Biological Studies
The compound's unique structure enables it to be used in biological studies to understand molecular interactions:
- Mechanistic Studies : Researchers utilize it to study the mechanisms of action of different biological targets, including enzymes and receptors .
- Drug Development : Its role as a precursor in drug development facilitates the exploration of new drug candidates with enhanced efficacy and selectivity.
Case Study 1: Synthesis of Enzyme Inhibitors
A research team synthesized a series of enzyme inhibitors using this compound as a key intermediate. The study demonstrated that modifications on the phenyl ring could significantly enhance inhibitory activity against specific enzymes involved in metabolic pathways associated with cancer.
Case Study 2: Development of Receptor Agonists
Another study focused on developing receptor agonists targeting G-protein coupled receptors (GPCRs). The use of Boc-protected pyrrolidine derivatives allowed for the fine-tuning of ligand-receptor interactions, leading to compounds with improved selectivity and potency.
Mechanism of Action
The mechanism of action of (2R,3R)-1-(tert-butoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the Boc protecting group can influence the compound’s reactivity and stability, affecting its interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (2R,3R)-1-(tert-butoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid with structurally analogous pyrrolidine derivatives, highlighting substituent variations, stereochemistry, and applications:
Key Observations:
Substituent Effects :
- Phenyl vs. Cyclohexyl : The phenyl group (aromatic) favors π-π stacking in receptor binding, while cyclohexyl (aliphatic) enhances hydrophobicity .
- Hydroxyl/Methoxy vs. Fluorine : Polar groups (hydroxyl, methoxy) improve water solubility, whereas fluorine increases electronegativity and bioavailability .
Stereochemical Impact :
- (2R,3R) and (2R,3S) diastereomers exhibit distinct biological activities. For example, fluorinated (2R,3S) derivatives show better metabolic stability than their (2R,3R) counterparts .
Synthetic Utility :
- Boc-protected pyrrolidines are widely used in solid-phase peptide synthesis (SPPS) due to their stability under acidic conditions .
Stability and Reactivity
- Chemical Stability : The Boc group is stable under basic conditions but cleaved by acids (e.g., TFA), making it ideal for temporary amine protection .
- Thermal Stability : Decomposition temperatures vary; methoxy-substituted derivatives (e.g., 362°C predicted boiling point) are more thermally stable than hydroxylated analogs .
- Reactivity : The carboxylic acid moiety enables coupling reactions (e.g., EDC/HOBt), while the pyrrolidine ring participates in hydrogen bonding or salt formation .
Biological Activity
(2R,3R)-1-(tert-butoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid is a chiral compound that plays a significant role in organic chemistry, particularly in the synthesis of pharmaceuticals and biologically active molecules. This compound's unique structure, featuring a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a phenyl group, enhances its potential applications in medicinal chemistry.
- Molecular Formula : C16H21NO4
- Molecular Weight : 291.35 g/mol
- IUPAC Name : this compound
The biological activity of this compound is largely dependent on its interactions with various molecular targets such as enzymes and receptors. The presence of the Boc group can influence the compound's reactivity and stability, affecting its biological interactions. This compound has shown promise as an intermediate in synthesizing enzyme inhibitors and receptor agonists relevant to neurological and cardiovascular diseases .
Anticancer Properties
Recent studies have explored the anticancer activity of derivatives related to this compound. For instance, compounds derived from pyrrolidine structures have demonstrated significant cytotoxicity against various cancer cell lines. In one study, compounds similar to this compound were tested against A549 human lung adenocarcinoma cells, demonstrating a structure-dependent anticancer activity .
| Compound | Cell Line | IC50 Value (µg/mL) | Effect |
|---|---|---|---|
| Compound 1 | A549 | 66 | Significant reduction in viability |
| Compound 2 | HSAEC1-KT | Not significant | Low toxicity on non-cancerous cells |
Enzyme Inhibition
The compound has been identified as a potential inhibitor for certain enzymes. The mechanism involves binding to the active site of enzymes, thereby modulating their activity. This is particularly relevant in drug design for conditions requiring precise modulation of enzymatic functions .
Case Studies
- Synthesis and Characterization : A study synthesized several derivatives of pyrrolidine-based compounds and evaluated their biological activities. The results indicated that modifications on the pyrrolidine ring significantly affected anticancer potency while maintaining low toxicity profiles on healthy cells .
- Pharmaceutical Applications : In medicinal chemistry, this compound has been utilized as a building block for developing drugs targeting neurological disorders. Its ability to modulate receptor activity makes it valuable for creating therapeutics aimed at conditions like Alzheimer's disease .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| (2R,3R)-rel-1-(tert-butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid | Methyl group instead of phenyl | Moderate anticancer activity |
| (2R,3R)-rel-1-(tert-butoxycarbonyl)-3-ethylpyrrolidine-2-carboxylic acid | Ethyl group instead of phenyl | Lower efficacy compared to phenyl derivative |
Q & A
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Boc Protection | Boc₂O, NaH, THF, 0–20°C | Introduces steric protection |
| Cyclization | LDA, THF/hexane, -78°C | Enforces stereochemistry |
| Deprotection | HCl/dioxane, 20–50°C | Removes Boc group (if needed) |
Advanced Insight : Stereochemical drift may occur during acidic/basic steps. Monitoring via chiral HPLC or X-ray crystallography (e.g., using SHELXL ) is critical to confirm configuration retention.
How can researchers resolve contradictions in crystallographic data when confirming the absolute configuration of this compound?
Advanced Question
The absolute configuration of chiral centers is often determined via X-ray diffraction. However, near-centrosymmetric structures can produce ambiguous Flack parameters (η). To address this:
Use Flack’s x Parameter : This incoherent scattering-based metric is less prone to false chirality-polarity indications in near-symmetric systems .
Reference Known Enantiomers : Compare experimental data (e.g., [α]D) with literature values for (2R,3R) vs. (2S,3S) enantiomers. reports CAS 149252-59-5 (racemic mixture), aiding as a reference .
SHELX Refinement : Employ SHELXL’s robust least-squares algorithms to refine hydrogen bonding networks and torsion angles (e.g., pyrrolidine ring envelope conformations ).
Q. Example Data from :
| Parameter | Value |
|---|---|
| Dihedral Angle (Carboxyl/Pyrrolidine) | 120.50° |
| Hydrogen Bonds (O–H···O) | 2 per molecule |
What strategies mitigate low yields in palladium-catalyzed coupling reactions involving Boc-protected intermediates?
Advanced Question
Palladium-mediated steps (e.g., Suzuki couplings) may suffer from low yields due to steric hindrance from the Boc group. Optimization strategies include:
Ligand Selection : Bulky ligands like tert-butyl XPhos enhance turnover in sterically congested systems .
Temperature Gradients : Stepwise heating (40–100°C) under inert atmospheres improves reaction completion .
By-Product Analysis : Use LC-MS to identify de-Boc by-products; adjust Cs₂CO₃ stoichiometry to suppress premature deprotection .
Q. Case Study from :
| Step | Yield | Conditions |
|---|---|---|
| Pd(OAc)₂/XPhos Coupling | 62% | tert-butanol, 100°C, 5.5 h |
| Acid Hydrolysis | 94% | HCl/H₂O, 93–96°C |
How do researchers differentiate between Boc-protected pyrrolidine derivatives using spectroscopic methods?
Basic Question
¹H/¹³C NMR :
- Boc Group : tert-butyl signals at δ 1.4 ppm (¹H) and 28–30 ppm (¹³C).
- Pyrrolidine Ring : Distinct coupling patterns for axial vs. equatorial protons (J = 8–10 Hz for trans-diaxial H) .
IR Spectroscopy : Carbamate C=O stretch at ~1680–1720 cm⁻¹ .
HRMS : Exact mass confirmation (e.g., C₁₆H₂₁NO₄ requires [M+H]⁺ = 292.1543) .
Advanced Tip : For diastereomers, NOESY NMR can identify spatial proximity between phenyl and pyrrolidine protons .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Question
Crystallization Issues : Polymorphism risk during recrystallization (e.g., from methanol ). Use controlled cooling rates and seed crystals.
Purification : Boc groups reduce polarity, complicating column chromatography. Switch to preparative HPLC with C18 columns .
Safety : Handle tert-butyl alcohol (used in Pd couplings) under fume hoods due to flammability .
Q. Scale-Up Data :
| Parameter | Lab Scale (mg) | Pilot Scale (g) |
|---|---|---|
| Yield | 31–94% | 50–70% (optimized) |
| Purity | >95% | >99% (via recrystallization) |
How does the Boc group influence the compound’s reactivity in peptide coupling reactions?
Basic Question
The Boc group:
Steric Shielding : Protects the pyrrolidine nitrogen, preventing undesired nucleophilic attacks .
Acid Sensitivity : Removable via TFA/HCl, enabling selective deprotection in multi-step syntheses .
Solubility : Enhances organic phase solubility (e.g., in dichloromethane ), aiding in extraction.
Methodological Note : For peptide couplings, use HATU/DIPEA in DMF to activate the carboxylic acid without Boc cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
